1-Aminomethyl-1-cyclohexanol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Aminomethyl-1-cyclohexanol involves several chemical pathways and starting materials. For example, the reaction between cyclohexanone and various reagents leads to different cyclohexane derivatives, showcasing the versatility of the cyclohexane ring in synthetic chemistry. One method includes the condensation of 1,1-bis(aminomethyl)cyclohexane with formaldehyde, resulting in complex cyclic structures (Suissa, Romming, & Dale, 1997). Another approach involves the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to produce various cyclohexane derivatives, highlighting the compound's role in synthetic organic chemistry (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Molecular Structure Analysis
The molecular structure of 1-Aminomethyl-1-cyclohexanol and its derivatives reveals a complex arrangement of atoms and bonds. Studies such as X-ray crystallography provide insights into the configuration and conformation of these molecules. For instance, research on similar compounds shows the cyclohexane ring adopting a chair conformation, which is crucial for understanding the molecule's chemical behavior and interaction with other substances (Mantelingu, Kavitha, Rangappa, Naveen, Sridhar, & Prasad, 2007).
Chemical Reactions and Properties
The chemical reactivity of 1-Aminomethyl-1-cyclohexanol hydrochloride involves its participation in various reactions, such as condensation and cyclization. Its properties are influenced by its structural features, such as the presence of the amino and hydroxyl groups, which dictate its reactivity and interaction with other chemicals. Studies have explored its reactivity patterns, demonstrating its utility in synthesizing complex molecules and its role in organic synthesis (Suissa, Romming, & Dale, 1997; Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Scientific Research Applications
Anticholinesterase Antidotes : It has been studied for its potential as an anticholinesterase antidote, particularly in protecting against sarin poison (Bannard & Parkkari, 1970).
Aminating Reagent : Its utility as an electrophilic aminating reagent, useful for the stereoselective synthesis of [15N]amino acids, has been noted (Lodwig, Silks, & Unkefer, 1996).
Polymer Research : The compound has been involved in polymer research, particularly in the isomerization to nonacyclic compounds (Suissa, Romming, & Dale, 1997).
Drug Discovery : It's been used in the synthesis of β-oligopeptides containing 1-(aminomethyl)cyclopropanecarboxylic acid for potential applications in drug discovery and pharmacological research (Abele, Seiler, & Seebach, 1999).
Pharmaceutical Intermediates : The synthesis of trans-4-(N-acetylamido)cyclohexanol from p-aminophenol, where 1-Aminomethyl-1-cyclohexanol hydrochloride acts as a key precursor, has been significant in pharmaceutical research (Li Jia-jun, 2012).
Metabolite Analysis : Studies have identified its metabolites, such as cyclohexanol and cis-4-aminocyclohexanol, in various animals and humans (Renwick & Williams, 1972).
Mannich Reaction : It has been used in the organocatalytic asymmetric Mannich reaction with cyclohexanones to produce Mannich bases, a process important in organic chemistry (Ibrahem, Dziedzic, & Córdova, 2006).
Anesthetic Research : The compound has been studied as a short-acting anesthetic for children with severe burns (Wilson, Nichols, & McCoy, 1967).
Anti-Inflammatory Agents : Research indicates its potential as a nonsteroidal anti-inflammatory agent with significant analgesic and anti-inflammatory activities (Liu et al., 2013).
Lignin Analysis : It may serve as a new internal standard for analyzing lignin structural changes during kraft pulping and bleaching operations (Zawadzki & Ragauskas, 2001).
Catalysis in Oxidation Reactions : The compound has been used in studies focusing on catalyzing alkane oxidation by hydrogen peroxide (Jarenmark et al., 2010).
Antidepressant Research : Its derivative, Wy-45,030, has shown antidepressant activity without the side-effects common in tricyclic therapy (Muth et al., 1986).
Safety And Hazards
1-Aminomethyl-1-cyclohexanol hydrochloride should be handled with care:
- Irritant : It may cause skin and eye irritation.
- Toxicity : Ingestion or inhalation can be harmful.
- Storage : Store in a cool, dry place away from incompatible materials.
Future Directions
Research on this compound continues, exploring its potential applications in drug development, catalysis, and materials science. Further investigations into its reactivity, stability, and pharmacological properties are warranted.
properties
IUPAC Name |
1-(aminomethyl)cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-6-7(9)4-2-1-3-5-7;/h9H,1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIAEURKHWGAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173760 | |
Record name | 1-Aminomethylcyclohexan-1-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminomethyl-1-cyclohexanol hydrochloride | |
CAS RN |
19968-85-5 | |
Record name | Cyclohexanol, 1-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19968-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminomethylcyclohexan-1-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019968855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19968-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminomethylcyclohexan-1-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminomethylcyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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